

1-((4-Bromophenoxy)methyl)-2-fluorobenzene

CAS number lookup

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Compound of Interest

Compound Name: 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

Cat. No.: B1344289

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Technical Guide: 1-((4-Bromophenoxy)methyl)-2-fluorobenzene

CAS Number: 934240-59-2

A Comprehensive Overview for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of **1-((4-Bromophenoxy)methyl)-2-fluorobenzene**, a key intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

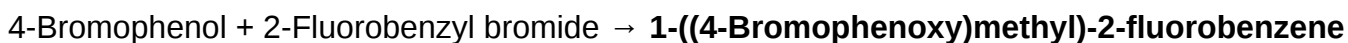
1-((4-Bromophenoxy)methyl)-2-fluorobenzene is a substituted aromatic ether. The following table summarizes its key chemical and physical properties.

Property	Value
CAS Number	934240-59-2
Molecular Formula	C ₁₃ H ₁₀ BrFO
Molecular Weight	281.12 g/mol
Appearance	Not specified (likely a liquid or low-melting solid)
Boiling Point	Not specified
Melting Point	Not specified
Density	Not specified
Solubility	Not specified

Synthesis Protocol

The synthesis of **1-((4-Bromophenoxy)methyl)-2-fluorobenzene** can be achieved via a Williamson ether synthesis. This method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-bromophenol is reacted with 2-fluorobenzyl bromide. While a specific, detailed experimental protocol for this exact compound is not readily available in published literature, a general procedure is outlined below.

Reaction:



General Experimental Protocol:

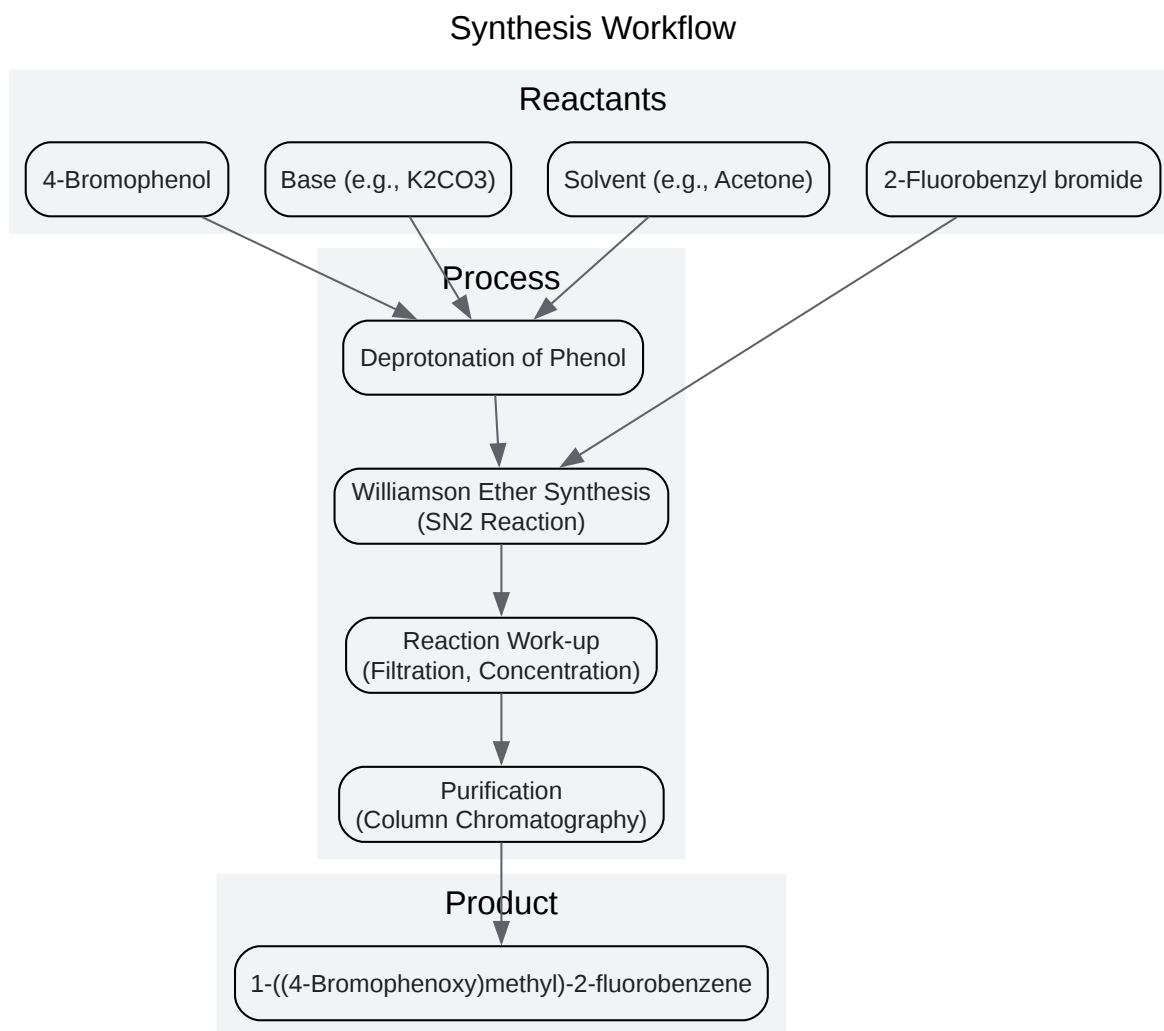
- **Deprotonation of Phenol:** 4-Bromophenol is dissolved in a suitable polar aprotic solvent (e.g., acetone, DMF, or THF). A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group, forming the more nucleophilic 4-bromophenoxide. The reaction is typically stirred at room temperature until the deprotonation is complete.
- **Nucleophilic Substitution:** 2-Fluorobenzyl bromide is added to the reaction mixture. The mixture is then heated to reflux to facilitate the S_N2 reaction between the phenoxide and the

benzyl bromide. The reaction progress is monitored by thin-layer chromatography (TLC).

- **Work-up and Purification:** Upon completion of the reaction, the mixture is cooled to room temperature. The inorganic salts are removed by filtration. The filtrate is then concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure **1-((4-Bromophenoxy)methyl)-2-fluorobenzene**.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of **1-((4-Bromophenoxy)methyl)-2-fluorobenzene**.



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